molecular formula C8H7ClO3 B1586809 4-Chloro-3-methoxybenzoic acid CAS No. 85740-98-3

4-Chloro-3-methoxybenzoic acid

Cat. No.: B1586809
CAS No.: 85740-98-3
M. Wt: 186.59 g/mol
InChI Key: OXUUNDMDOOXPKY-UHFFFAOYSA-N
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Description

4-Chloro-3-methoxybenzoic acid is an organic compound with the molecular formula C8H7ClO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the fourth position and a methoxy group at the third position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Mechanism of Action

The exact biological activity of a specific benzoic acid derivative like 4-Chloro-3-methoxybenzoic acid would depend on its structure and the conditions under which it is used. Factors such as the presence of other functional groups on the benzene ring, the pH of the environment, and the presence of specific enzymes or receptors can all influence its behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-3-methoxybenzoic acid can be synthesized through several methods. One common approach involves the chlorination of 3-methoxybenzoic acid. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst like iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. Industrial methods may also include purification steps such as recrystallization or distillation to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-3-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Employed in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

  • 3-Chloro-4-methoxybenzoic acid
  • 4-Methoxybenzoic acid
  • 3-Methoxybenzoic acid

Comparison: 4-Chloro-3-methoxybenzoic acid is unique due to the presence of both chlorine and methoxy substituents on the benzene ring. This combination of substituents can influence its reactivity and properties compared to similar compounds. For example, the presence of the chlorine atom can enhance its electrophilic character, making it more reactive in nucleophilic substitution reactions .

Properties

IUPAC Name

4-chloro-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUUNDMDOOXPKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366245
Record name 4-Chloro-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85740-98-3
Record name 4-Chloro-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3-methoxybenzoic Acid
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Synthesis routes and methods

Procedure details

2-chloro-5-methylanisole (31.2 g, 1 equiv) and Bu4NCl (2 g, cat.) in 500 mL of water was treated with 95 g of KMnO4 at reflux for 3 hours. The mixture was then filtered through celite, acidified with conc. HCl and the white solid was collected after filtration and air dry to give 4-chloro-3-methoxybenzoic acid.
Quantity
31.2 g
Type
reactant
Reaction Step One
Name
Quantity
95 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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